molecular formula C7H5ClF2 B1330475 2,6-Difluorobenzyl chloride CAS No. 697-73-4

2,6-Difluorobenzyl chloride

Cat. No. B1330475
CAS RN: 697-73-4
M. Wt: 162.56 g/mol
InChI Key: MJXRENZUAQXZGJ-UHFFFAOYSA-N
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Patent
US08884026B2

Procedure details

A solution of 0.200 g (1.23 mmol) of 2,6-difluorobenzyl chloride in 0.5 mL of DMSO was added dropwise to a mixture of 0.090 g (1.23 mmol) of NaN3 in 2 mL of DMSO at 20-25° C. The reaction was left stirring at 20-25° C. during 4 h. until showing completion by TLC. The crude was treated with 1.6 mL of water and 1.6 mL of cyclohexane and the organic phase was vacuum distilled to obtain 0.210 g (97%) of 2,6-difluorobenzyl azide as yellowish oil
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Cl.[N-:11]=[N+:12]=[N-:13].[Na+].O.C1CCCCC1>CS(C)=O>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][N:11]=[N+:12]=[N-:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=C(CCl)C(=CC=C1)F
Name
Quantity
0.09 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
O
Name
Quantity
1.6 mL
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring at 20-25° C. during 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.